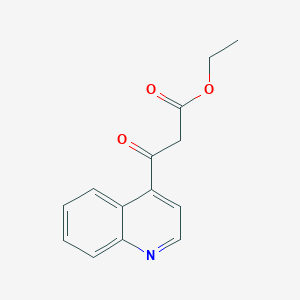
3-Bromo-4-(oxetan-3-yloxy)pyridine
Overview
Description
3-Bromo-4-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C8H8BrNO2 . It belongs to the pyridine family . The CAS Number of this compound is 1594780-20-7 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C8H8BrNO2/c9-7-3-10-2-1-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 . Its molecular weight is 230.06 .Physical and Chemical Properties Analysis
The storage temperature of this compound is between 28 C .Scientific Research Applications
Synthesis of Heteroaryl Ethers and Pyridines :
- Oxidative palladium catalysis has been utilized to synthesize heteroaryl ethers, incorporating bromo substitution for further elaborations such as Suzuki coupling to attach various aryl groups (Bardhan et al., 2009).
- Copper-mediated aerobic oxidative synthesis has been developed for converting pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines, highlighting a method that tolerates various functional groups under mild conditions (Zhou et al., 2016).
Generation of Acid Sites on Silica Surface :
- Pyridine adsorption studies have shown that doping silica with certain cations, such as Sc3+, Mg2+, Fe2+, Fe3+, Zn2+, Al3+, and Ga3+, generates Lewis acid sites. This process is explained by the presence of coordinatively unsaturated dopant cations on the silica surface (Connell & Dumesic, 1987).
Synthesis of Polyheterocyclic Ring Systems :
- 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems, showcasing its utility in the synthesis of complex organic compounds (Abdel‐Latif et al., 2019).
Development of Novel Pyridine-Based Derivatives :
- Novel pyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions, demonstrating their potential as chiral dopants for liquid crystals and their biological activities (Ahmad et al., 2017).
Regioselective Lithiation of Pyridines :
- A study reports the first regioselective ortho-lithiation at the 4-position of simple pyridine derivatives containing a 3-oxetane unit, using n-butyllithium. This method provides a rapid access to a broad range of new functionalized pyridine oxetane building blocks (Rouquet et al., 2014).
Application in Total Synthesis of Natural Alkaloids :
- The selective palladium-mediated functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system has been applied in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B (Baeza et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-3-10-2-1-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRVBPVCVHZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


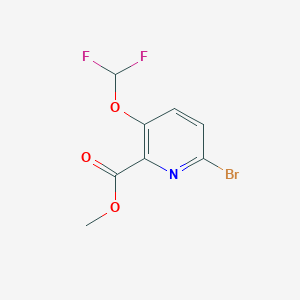
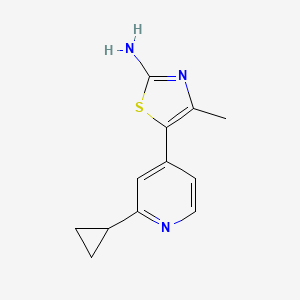
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412347.png)
![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)
![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)
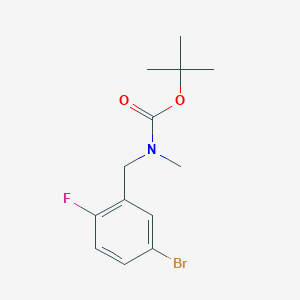
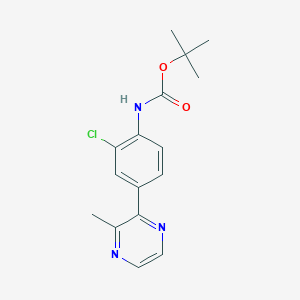
![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)
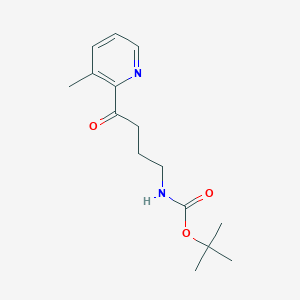
![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
